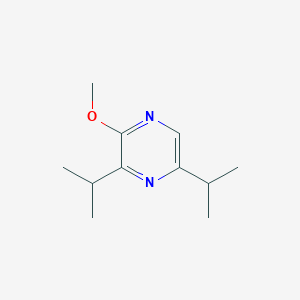

2-Methoxy-3,5-di(propan-2-yl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

499207-89-5 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methoxy-3,5-di(propan-2-yl)pyrazine |

InChI |

InChI=1S/C11H18N2O/c1-7(2)9-6-12-11(14-5)10(13-9)8(3)4/h6-8H,1-5H3 |

InChI Key |

JNJUXSPMNCCWFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C(=N1)C(C)C)OC |

Origin of Product |

United States |

Synthetic Strategies for 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine

Green Chemistry Approaches in Pyrazine (B50134) Synthesis

In contemporary organic synthesis, the principles of green chemistry are paramount, aiming to develop methods that are environmentally benign, cost-effective, and efficient. tandfonline.comresearchgate.net The synthesis of pyrazines has benefited from this shift, with numerous greener alternatives to classical methods being developed. tandfonline.com Traditional routes often suffer from harsh reaction conditions, poor yields, the use of hazardous solvents, and tedious work-up procedures. tandfonline.comingentaconnect.com

| Method | Reactants | Catalyst/Solvent | Conditions | Key Advantage |

| One-Pot Condensation mobt3ath.com | 1,2-Diketones, 1,2-Diamines | Potassium tert-butoxide (t-BuOK) / Aqueous Methanol | Room Temperature | High yield, avoids expensive catalysts, simple one-pot procedure. |

| Neat Reaction ingentaconnect.com | 1,2-Diketones, Ethylenediamine | Solvent-free | Room Temperature | Environmentally benign, simple work-up, moderate to excellent yields. |

| Vapor Phase Reaction tandfonline.com | Diamines, Diols | Granular Alumina | High Temperature | Utilizes readily available starting materials. |

| Tandem Oxidation tandfonline.com | α-Hydroxy ketones, 1,2-Diamines | MnO₂ | Reflux | Tandem process, though catalyst loading can be high. |

Chemo-enzymatic and Biocatalytic Routes for Pyrazine Formation

The integration of biocatalysis into organic synthesis offers a powerful strategy for creating complex molecules with high selectivity under mild conditions. nih.gov For pyrazine formation, chemo-enzymatic routes have emerged that leverage the capabilities of enzymes like transaminases (ATAs). nih.govresearchgate.net These enzymes are valuable biocatalysts for converting ketones into corresponding primary amines. scispace.com

A key chemo-enzymatic strategy for pyrazine synthesis involves the ATA-catalyzed amination of α-diketones to produce α-amino ketone intermediates. nih.govresearchgate.net These intermediates then undergo spontaneous oxidative dimerization to form the substituted pyrazine ring. nih.govscispace.com For instance, using the transaminase ATA-113 with isopropylamine (B41738) as the amine donor, various α-diketones can be smoothly converted to their corresponding pyrazine products. nih.gov This biocatalytic approach is highly selective, and in many cases, the pyrazine products can be extracted in pure form directly from the aqueous reaction phase, minimizing by-product formation and simplifying purification. nih.gov This methodology represents a significant advancement over conventional methods by operating under mild, environmentally friendly conditions while achieving high selectivity. researchgate.netmanchester.ac.uk

| Enzyme | Substrate (α-Diketone) | Amine Donor | Product (Pyrazine) |

| ATA-113 nih.gov | 2,3-Butanedione | Isopropylamine | 2,3,5,6-Tetramethylpyrazine |

| ATA-113 nih.gov | 1-Phenylpropane-1,2-dione | Isopropylamine | 2,3-Dimethyl-5-phenylpyrazine |

| ATA-113 nih.gov | 3,4-Hexanedione | Isopropylamine | 2,5-Diethyl-3,6-dimethylpyrazine |

Specific Synthetic Pathways for 2-Methoxy-3,5-di(propan-2-yl)pyrazine and Related Structures

The synthesis of a specifically substituted pyrazine like this compound requires strategic planning for the introduction of its distinct functional groups: a methoxy (B1213986) group and two isopropyl groups. Direct electrophilic substitution, such as Friedel-Crafts alkylation, is generally not a viable method for introducing substituents onto the electron-deficient pyrazine ring. thieme-connect.de Therefore, synthesis typically relies on either constructing the ring from precursors already bearing the required substituents or by functionalizing a pre-formed pyrazine ring through nucleophilic or cross-coupling reactions.

The introduction of a methoxy group onto a pyrazine ring is most commonly achieved through the nucleophilic substitution of a suitable leaving group, typically a halogen. thieme-connect.de Halopyrazines are more reactive toward nucleophilic displacement than their corresponding pyridine (B92270) analogues, making this a synthetically useful transformation. thieme-connect.de The reaction of a chloropyrazine with sodium methoxide (B1231860) is a standard and effective method for installing a methoxy group.

An alternative two-step pathway involves the initial formation of a hydroxypyrazine, which is then methylated. For example, reacting a precursor like an amino acid amide hydrochloride with glyoxal (B1671930) can form a hydroxypyrazine, which can subsequently be methylated using a reagent like diazomethane (B1218177) to yield the final methoxypyrazine. scentree.co

| Precursor | Reagent(s) | Method | Description |

| Chloropyrazine | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution | A direct, one-step method where the chloro group is displaced by a methoxide ion. thieme-connect.de |

| Hydroxypyrazine | Diazomethane (CH₂N₂) or other methylating agents (e.g., Methyl Iodide) | O-Methylation | The hydroxyl group of the pyrazine is converted to a methoxy group. scentree.co |

| Aryl Halide | Methanol/Metal Catalyst | Metal-Catalyzed Methoxylation | Aryl halides can be converted to aryl methoxides via metal-catalyzed processes. wikipedia.org |

Introducing isopropyl groups onto the pyrazine ring can be accomplished via two primary strategies: building the ring from isopropyl-containing precursors or by direct alkylation of a pyrazine core.

The "bottom-up" or convergent synthesis approach is often the most straightforward. This involves the condensation of an α-dicarbonyl compound that already contains the isopropyl groups with a 1,2-diamine. For the target molecule, this would conceptually involve the reaction of a diketone like 2,6-dimethylheptane-3,5-dione with an appropriate diamine precursor. This strategy places the substituents in the desired positions from the outset.

Direct alkylation of a pyrazine ring is more complex. While direct Friedel-Crafts alkylation is ineffective thieme-connect.de, modern cross-coupling reactions offer a viable alternative. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully used to introduce methyl groups onto chloropyrazines using trimethylaluminum. semanticscholar.org A similar approach could be envisioned using an appropriate isopropyl-organometallic reagent (e.g., isopropylzinc halide or isopropyl Grignard reagent) in the presence of a suitable palladium or nickel catalyst to couple with a dihalopyrazine. This allows for the stepwise and controlled introduction of the alkyl groups.

| Method | Precursor | Reagent(s) | Description |

| Ring Condensation | Isopropyl-substituted α-dicarbonyl | 1,2-Diamine | The pyrazine ring is constructed from acyclic precursors that already contain the isopropyl substituents. scentree.co |

| Palladium-Catalyzed Cross-Coupling semanticscholar.org | Dichloropyrazine | Isopropyl-organometallic reagent (e.g., i-PrZnCl), Pd catalyst | A modern method for C-C bond formation, allowing for the direct introduction of isopropyl groups onto a pre-formed pyrazine ring. |

| Grignard Reaction semanticscholar.org | Chloropyrazine | Isopropylmagnesium bromide (i-PrMgBr), Ni catalyst | Nickel-phosphine complexes can catalyze the coupling of chloropyrazines with Grignard reagents. |

Biosynthetic Pathways and Natural Occurrence of 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine Analogs

Enzymatic and Microbial Biosynthesis of Alkylpyrazines

The formation of alkylpyrazines in nature is predominantly a result of microbial metabolism. A diverse range of bacteria and fungi have been identified as producers of these aromatic compounds. For instance, species of Bacillus, Corynebacterium, Pseudomonas, and various fungi are known to synthesize a variety of alkylpyrazines, which contribute to the aroma of fermented foods and soil. oup.comnih.gov

The biosynthesis is not a random chemical event but a controlled enzymatic process. While spontaneous chemical reactions, such as the Maillard reaction between amino acids and reducing sugars, can produce pyrazines under thermal processing, the formation in biological systems at ambient temperatures points to enzymatic catalysis. nih.gov Microorganisms possess the necessary enzymatic machinery to assemble the pyrazine (B50134) ring and modify it with various alkyl substituents. The specific enzymes involved can vary between species, leading to the production of a wide array of pyrazine structures. oup.com

Two primary enzymatic pathways have been proposed for the biosynthesis of the pyrazine core structure. One pathway involves the condensation of two α-amino acid molecules, and the other involves the reaction of an α,β-dicarbonyl compound with an amidated amino acid. oup.com These enzymatic reactions provide the foundational pyrazine scaffold, which can then be further modified by other enzymes to introduce alkyl groups.

Identification of Precursors and Metabolic Pathways

The structural diversity of naturally occurring alkylpyrazines is a direct consequence of the variety of available precursor molecules. Amino acids are the primary building blocks for the pyrazine ring and its substituents. The specific amino acid utilized by the microorganism dictates the resulting alkyl substitution pattern on the pyrazine molecule.

For instance, the biosynthesis of 2,5-dimethylpyrazine (B89654) by Bacillus subtilis has been shown to utilize L-threonine as a precursor. nih.gov In the case of branched-chain alkylpyrazines, such as those with isopropyl groups, the corresponding branched-chain amino acids are the key precursors. Valine, leucine (B10760876), and isoleucine are the metabolic starting points for the synthesis of isopropyl-, isobutyl-, and sec-butyl-substituted pyrazines, respectively. oup.comagriculturejournals.cztaylorfrancis.com

The metabolic pathways leading to these pyrazines are integrated with the primary metabolism of the microorganism. For example, the intermediates in the biosynthetic pathways of valine and leucine can be shunted towards pyrazine formation. agriculturejournals.cztaylorfrancis.com Supplementation of microbial cultures with specific amino acids has been shown to enhance the production of the corresponding alkylpyrazines, confirming their role as direct precursors. oup.com One proposed pathway for the formation of 2,5-disubstituted pyrazines involves the initial condensation of two amino acid molecules to form a cyclic dipeptide (diketopiperazine), which then undergoes a series of reductions and dehydrations to yield the final pyrazine product. oup.com

Mechanistic Elucidation of Alkyl- and Methoxy-Pyrazine Formation in Biological Systems

Understanding the precise chemical steps involved in the biological formation of alkyl- and methoxy-pyrazines is crucial for comprehending their natural synthesis. Research into the biosynthesis of analogs of 2-Methoxy-3,5-di(propan-2-yl)pyrazine has shed light on the key mechanistic details.

As established, branched-chain amino acids are fundamental to the formation of branched-chain alkylpyrazines. oup.com In the context of this compound, the amino acid valine is the direct precursor for the two propan-2-yl (isopropyl) groups. oup.comagriculturejournals.cz The biosynthetic machinery of the microorganism first activates the valine molecules, preparing them for the subsequent condensation and ring-forming reactions.

Feeding studies with isotopically labeled valine in cultures of myxobacteria, such as Nannocystis exedens and Chondromyces crocatus, have confirmed its direct incorporation into 2,5-diisopropylpyrazine, a close, non-methoxylated analog of the target compound. rsc.orgsemanticscholar.org This provides strong evidence that a similar mechanism, utilizing valine, is responsible for the formation of the di-isopropyl pyrazine skeleton in other biological systems.

A key mechanistic step in the formation of 2,5-disubstituted pyrazines is the dimerization of α-amino aldehyde intermediates derived from amino acids. rsc.orgsemanticscholar.org In the case of 2,5-diisopropylpyrazine, it is proposed that valine is first reduced to its corresponding α-amino aldehyde, valinal (B13919145). semanticscholar.org This highly reactive intermediate then undergoes a spontaneous or enzyme-catalyzed dimerization.

The dimerization of two valinal molecules leads to the formation of a dihydropyrazine (B8608421) intermediate, specifically 2,5-diisopropyl-3,6-dihydropyrazine. semanticscholar.org This intermediate is then oxidized to the stable aromatic pyrazine ring, yielding 2,5-diisopropylpyrazine. rsc.orgsemanticscholar.org This biomimetic synthesis approach, which mimics the proposed natural pathway, has been successfully demonstrated in the laboratory, further supporting the viability of this biosynthetic route. rsc.org

For the formation of the methoxy (B1213986) group, a subsequent enzymatic step is required. The final step in the biosynthesis of methoxypyrazines is the O-methylation of a hydroxypyrazine precursor. acs.orgresearchgate.netblogspot.comflinders.edu.au This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. acs.orgresearchgate.netflinders.edu.au In grapevines (Vitis vinifera), several OMT genes (VvOMTs) have been identified that are responsible for the methylation of 3-alkyl-2-hydroxypyrazines to their corresponding methoxypyrazines. acs.orgresearchgate.netflinders.edu.aunih.gov It is therefore highly probable that the biosynthesis of this compound would proceed via the formation of a di-isopropyl-hydroxypyrazine intermediate, which is then methylated by an OMT.

Identification of this compound or Close Analogs in Natural Matrices

While the specific compound this compound is not widely reported in surveys of natural products, its close structural analogs are well-documented constituents of various natural matrices, contributing significantly to their aroma profiles.

The most relevant and well-studied analog is 2-methoxy-3-isopropylpyrazine (IPMP). This compound is a key aroma component in a variety of foods and plants. It is famously responsible for the characteristic "green" aroma of bell peppers, peas, and asparagus. gravitywinehouse.com IPMP has also been identified in coffee, where it can contribute to an off-flavor known as "potato taste defect," and in certain grape varieties and their resulting wines, where it imparts herbaceous notes. gravitywinehouse.comthegoodscentscompany.comnih.gov The presence of IPMP in these matrices is a result of the biosynthetic pathways discussed previously, utilizing valine as a precursor.

The non-methoxylated analog, 2,5-diisopropylpyrazine, has also been identified in nature. It has been found to be produced by the bacterium Paenibacillus polymyxa. oup.com This finding is significant as it demonstrates the natural occurrence of the di-isopropylpyrazine skeleton, which would be the direct precursor to this compound following a methylation step.

The following table summarizes the natural occurrence of key analogs of this compound:

| Compound Name | Natural Sources |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Bell peppers, peas, asparagus, coffee, grapes (wine) gravitywinehouse.comthegoodscentscompany.comnih.gov |

| 2,5-Diisopropylpyrazine | Produced by the bacterium Paenibacillus polymyxa oup.com |

This interactive table provides a quick reference to the natural distribution of these important aroma compounds. The data strongly suggests that while this compound itself may be a rare or yet-to-be-identified natural product, the fundamental building blocks and biosynthetic capabilities for its formation exist in the microbial and plant kingdoms.

Chemical Reactivity and Derivatization of 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine

Reactivity of the Pyrazine (B50134) Heterocyclic Core

The pyrazine ring's reactivity is a focal point for derivatization, with potential for electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions.

Electrophilic Aromatic Substitution Patterns

The pyrazine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. stackexchange.com This deactivation is somewhat mitigated in 2-methoxy-3,5-di(propan-2-yl)pyrazine by the presence of the electron-donating methoxy (B1213986) and di(propan-2-yl) substituents. These groups increase the electron density of the pyrazine ring, making electrophilic attack more feasible than in unsubstituted pyrazine.

The methoxy group is a strong activating group, while the propan-2-yl groups are moderately activating. In electrophilic aromatic substitution, these groups direct incoming electrophiles to specific positions on the ring. The directing effects of these substituents would likely favor substitution at the C-6 position, which is ortho to the methoxy group and para to one of the propan-2-yl groups. However, steric hindrance from the bulky propan-2-yl groups might influence the regioselectivity of the reaction.

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C-6 | Ortho to methoxy (activating), Para to a propan-2-yl group (activating) | Most likely site for electrophilic attack |

| C-2 | Methoxy-bearing carbon | Unlikely to be substituted |

| C-3, C-5 | Propan-2-yl-bearing carbons | Unlikely to be substituted |

It is important to note that detailed experimental studies on the specific electrophilic aromatic substitution patterns of this compound are not extensively documented in publicly available literature. The predictions above are based on established principles of organic chemistry.

Nucleophilic Aromatic Substitution at the Pyrazine Ring

Nucleophilic aromatic substitution is a more common reaction for pyrazines, particularly when a good leaving group is present on the ring. thieme-connect.de For this compound itself, direct nucleophilic displacement of a hydrogen atom is unlikely. However, if a halogen atom were introduced to the ring, it could serve as a leaving group for subsequent nucleophilic substitution.

The rate of nucleophilic aromatic substitution on a pyrazine ring is influenced by the electronic nature of the other substituents. The presence of electron-donating groups, such as the methoxy and di(propan-2-yl) groups in the target molecule, would be expected to decrease the rate of nucleophilic substitution by increasing the electron density of the ring and making it less susceptible to attack by nucleophiles. thieme-connect.de

Oxidation and Reduction Chemistry of the Pyrazine Moiety

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. The presence of electron-donating groups like the methoxy and alkyl groups would facilitate this oxidation. It is plausible that either one or both nitrogen atoms could be oxidized, depending on the reaction conditions and the strength of the oxidizing agent. Oxidation of the alkyl side chains could also occur under more vigorous conditions, potentially leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines or, under more forcing conditions, piperazines. The specific products would depend on the reducing agent and the reaction parameters. Catalytic hydrogenation is a common method for the reduction of pyrazine rings. The presence of the methoxy and di(propan-2-yl) groups may influence the rate and regioselectivity of the reduction.

Transformations Involving the Methoxy Substituent

The methoxy group of this compound is also a site for chemical modification, primarily through cleavage of the ether linkage.

Demethylation and Ether Cleavage Reactions

The methoxy group can be cleaved to yield the corresponding pyrazinol (a hydroxyl-substituted pyrazine) through demethylation. This is a common transformation for aryl methyl ethers and is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). wikipedia.orgresearchgate.net

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻ or I⁻) on the methyl group in an SN2 reaction. libretexts.orglibretexts.org The pyrazine ring itself is generally stable to these conditions, allowing for selective demethylation.

| Reagent | General Conditions | Products |

| HBr or HI | Refluxing in aqueous acid | 3,5-di(propan-2-yl)pyrazin-2-ol and methyl bromide/iodide |

| BBr₃ | Anhydrous conditions, often at low temperature | 3,5-di(propan-2-yl)pyrazin-2-ol (after workup) |

Reactions Involving the Oxygen Atom

Beyond cleavage, the oxygen atom of the methoxy group possesses lone pairs of electrons, making it a potential site for coordination with Lewis acids. This interaction can activate the molecule towards other transformations. However, specific examples of reactions that directly involve the oxygen atom of the methoxy group in this compound, other than those leading to demethylation, are not well-documented in the scientific literature. It is conceivable that under specific catalytic conditions, this oxygen atom could participate in other types of bond-forming or bond-breaking processes, but such reactivity remains a subject for further investigation.

Reactions at the Isopropyl Side Chains

The isopropyl side chains of this compound offer sites for chemical modification, distinct from the reactivity of the pyrazine core itself. The tertiary carbon atoms of the isopropyl groups, being adjacent to the aromatic pyrazine ring, exhibit reactivity analogous to benzylic positions, making them susceptible to certain functionalization and radical-mediated reactions.

Functionalization and Derivatization of Alkyl Groups

The introduction of functional groups onto the isopropyl side chains typically begins with an initial activation step, as the C-H bonds are relatively inert. Halogenation is a primary method for this activation. Following the introduction of a halogen, such as bromine, at the tertiary carbon, the resulting halo-derivative becomes a versatile intermediate for further transformations.

This intermediate can undergo a variety of nucleophilic substitution reactions. By reacting the halogenated derivative with different nucleophiles, a range of functional groups can be introduced. For example, reaction with hydroxide (B78521) or alkoxide ions can yield alcohols or ethers, respectively. Amines can be used to introduce amino groups, and cyanide can be used to form nitriles, which can be further hydrolyzed to carboxylic acids.

Alternatively, treatment of the halogenated intermediate with a strong base can induce elimination reactions, leading to the formation of an isopropenyl-substituted pyrazine. This olefinic group can then be subjected to a host of addition reactions, such as hydrogenation, hydration, or further halogenation across the double bond, significantly expanding the range of accessible derivatives.

Radical Reactions at the Side Chains

The tertiary hydrogens on the isopropyl groups are particularly susceptible to abstraction by radicals due to the stability of the resulting tertiary radical, which is further stabilized by resonance with the adjacent pyrazine ring. The Wohl-Ziegler reaction is a classic and effective method for achieving selective bromination at such positions. wikipedia.orgresearchgate.netmychemblog.com This reaction employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical initiation. wikipedia.orgmychemblog.comorganic-chemistry.org

The reaction proceeds via a free-radical chain mechanism. mychemblog.com The initiator generates a small number of radicals that abstract a bromine atom from NBS to start the chain. A bromine radical then selectively abstracts the weakest C-H bond in the substrate, which is the tertiary hydrogen on one of the isopropyl groups, to form a resonance-stabilized tertiary radical. organic-chemistry.org This radical then reacts with a molecule of Br₂ (present in low concentration) to form the brominated product and a new bromine radical, which continues the chain. organic-chemistry.orgchem-station.com The selectivity for the benzylic-type position over other positions is high due to the enhanced stability of the radical intermediate. youtube.com

Below is a table summarizing typical conditions for Wohl-Ziegler bromination on activated alkyl side chains.

| Reagent | Initiator | Solvent | Conditions | Product Type |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux, Light (UV) | Benzylic/Allylic Bromide |

Cross-Coupling Reactions of Pyrazine Derivatives (e.g., Suzuki, Buchwald-Hartwig, Oxidative Coupling)

To engage this compound in cross-coupling reactions, it must first be functionalized with a suitable leaving group on the pyrazine ring, typically a halogen (Cl, Br, I) or a triflate (OTf). The electron-deficient nature of the pyrazine ring activates these leaving groups towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. rsc.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting a halo-pyrazine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For electron-deficient heterocycles like pyrazines, the choice of ligand and base is crucial for achieving high yields. rsc.orgrsc.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling a halo-pyrazine with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction also relies on a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgnih.gov It has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amine and aryl coupling partners under increasingly mild conditions. wikipedia.org

Oxidative coupling reactions represent another avenue for derivatization. For instance, copper-catalyzed aerobic oxidative coupling of ketones with diamines has been developed for the synthesis of pyrazine rings. nih.govresearchgate.net While this is a synthetic route to the ring itself, similar principles of oxidative C-H/N-H coupling could potentially be applied to functionalize the pyrazine core directly, representing an atom-economical alternative to traditional cross-coupling methods that require pre-halogenation.

The table below provides representative conditions for these cross-coupling reactions on pyrazine and similar heterocyclic systems.

| Reaction | Catalyst | Ligand | Base | Coupling Partners |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Halo-pyrazine + Aryl/Vinyl Boronic Acid |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, XPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Halo-pyrazine + Primary/Secondary Amine |

| Oxidative Coupling | CuI | None | None (O₂ as oxidant) | Ketone + Diamine (for synthesis) |

Detailed Mechanistic Investigations of Key Transformations

Mechanism of Radical Side-Chain Bromination (Wohl-Ziegler)

The Wohl-Ziegler reaction proceeds through a well-established free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. youtube.comyoutube.comwikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating or irradiation, producing two radicals. organic-chemistry.orgyoutube.com These radicals are not directly involved in the main chain but serve to generate a low concentration of bromine radicals by reacting with trace amounts of HBr and NBS or by abstracting a hydrogen from HBr. A key initiation step is the homolysis of a small amount of Br₂ into two bromine radicals (Br•). mychemblog.comorganic-chemistry.org

Initiator → 2 R•

R• + HBr → RH + Br•

Br₂ --(hv)--> 2 Br•

Propagation: This is a two-step cycle where the main product is formed.

Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the tertiary position of an isopropyl side chain. This is the rate-determining step and is highly regioselective, as the resulting tertiary radical is stabilized by hyperconjugation and resonance with the pyrazine ring. libretexts.org

Step 2 (Bromine Transfer): The pyrazine-substituted radical abstracts a bromine atom from a molecule of Br₂ to form the final brominated product and regenerate a bromine radical (Br•), which can then participate in another cycle. mychemblog.com The necessary Br₂ is generated in situ from the reaction of HBr (a byproduct of the first propagation step) with NBS. organic-chemistry.orgchem-station.com This keeps the concentration of Br₂ low, which is crucial to prevent competing ionic addition reactions to the aromatic ring. organic-chemistry.org

Termination: The chain reaction is terminated when any two radical species combine, removing radicals from the cycle. youtube.com This can involve the combination of two bromine radicals, a bromine radical and an alkyl radical, or two alkyl radicals. libretexts.org

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three principal steps. libretexts.orgharvard.edu

Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with the halo-pyrazine (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex (Ar-Pd-X). For electron-deficient substrates like halopyrazines, this step is often facile. rsc.orglibretexts.org

Transmetalation: The organoboron reagent, activated by the base (e.g., by forming a borate (B1201080) complex), transfers its organic group (R) to the palladium center, displacing the halide. rsc.org This forms a new Pd(II) complex (Ar-Pd-R) and a boron-containing salt. This step is often the rate-limiting step in the cycle, especially for electron-deficient systems. rsc.org

Reductive Elimination: The two organic groups (Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product (Ar-R). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanism of Buchwald-Hartwig Amination

The mechanism of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-couplings. wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the halo-pyrazine (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). wikipedia.orgnih.gov

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center. In the presence of a strong base, the coordinated amine is deprotonated to form an amido complex. wikipedia.org

Reductive Elimination: The C-N bond is formed through reductive elimination from the amido-aryl-palladium(II) complex. This step yields the desired arylamine product (Ar-NR₂) and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org An alternative pathway involves the displacement of the halide by the amide anion to form the key intermediate prior to reductive elimination.

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Methoxy-3,5-di(propan-2-yl)pyrazine, ¹H and ¹³C NMR would provide definitive information on its chemical structure and connectivity.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments. This would include signals for the methoxy (B1213986) group protons (-OCH₃), the methine protons (-CH) of the two isopropyl groups, the methyl protons (-CH₃) of the two isopropyl groups, and the remaining aromatic proton on the pyrazine (B50134) ring. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling patterns, particularly the splitting of the methine and methyl signals of the isopropyl groups, would confirm their connectivity.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including those in the pyrazine ring, the methoxy group, and the two isopropyl substituents. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Despite the power of this technique, specific, experimentally-derived NMR data (chemical shifts, coupling constants) for this compound are not available in published literature.

Table 1: Anticipated Proton Environments for this compound in ¹H NMR No experimental data is available. This table is predictive.

| Proton Type | Predicted Multiplicity | Notes |

| Pyrazine-H | Singlet | One aromatic proton on the ring. |

| Methoxy (-OCH₃) | Singlet | Three protons of the methoxy group. |

| Isopropyl (-CH) | Septet | Two equivalent methine protons. |

| Isopropyl (-CH₃) | Doublet | Twelve equivalent methyl protons. |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.net

The analysis would reveal the planarity of the central pyrazine ring and the specific conformations of the two isopropyl groups and the methoxy group relative to the ring. This information is crucial for understanding packing forces in the crystal lattice and for correlating solid-state structure with physical properties. However, there are no published crystallographic studies for this compound in crystallographic databases. nih.gov

Advanced Mass Spectrometry Techniques (e.g., GCxGC-TOFMS, Chemical Ionization MS for Fragmentation Analysis)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) MS: In a standard EI-MS experiment, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of methyl radicals from the isopropyl groups and the loss of the methoxy group, leading to characteristic fragment ions. libretexts.orgchemguide.co.uk

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This advanced technique provides high-resolution separation of complex mixtures and is particularly useful for analyzing trace-level volatile compounds. mdpi.comnih.gov It has been applied to the analysis of other methoxypyrazines in complex matrices like wine. nih.govresearchgate.net For a pure sample of this compound, it would provide a highly accurate mass measurement and confirm its purity.

Chemical Ionization (CI) MS: This is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This would be useful to unequivocally confirm the molecular weight of the compound.

While mass spectral data exists for simpler analogues, specific fragmentation analysis of this compound using advanced techniques like GCxGC-TOFMS or detailed chemical ionization studies has not been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

FT-IR Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyrazine ring, and C-O stretching of the methoxy group.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also probe these vibrations. The symmetric vibrations of the pyrazine ring are often more prominent in the Raman spectrum. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and aid in the assignment of experimental spectra for pyrazine derivatives. researchgate.net However, no experimentally recorded FT-IR or Raman spectra for this compound are currently available in the public domain.

Table 2: Expected Vibrational Modes for this compound No experimental data is available. This table is predictive based on functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Ring C=C, C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch (Methoxy) | 1000 - 1300 | FT-IR |

Chiroptical Spectroscopy for Enantiomeric Analysis (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. nih.govcas.cz

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a signal in chiroptical spectroscopy. This technique would only become relevant for the analysis of chiral derivatives of this compound, for instance, if a chiral substituent were introduced or if the molecule were part of a larger, chiral supramolecular assembly. tum.de As no studies on such chiral derivatives are available, there is no corresponding chiroptical data to report.

Theoretical and Computational Chemistry of 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock methods, are fundamental in understanding the electronic properties of a molecule. These calculations would typically be performed using a specific basis set (e.g., 6-31G*) to solve the Schrödinger equation, providing insights into the molecule's orbitals and charge distribution. For 2-methoxy-3,5-di(propan-2-yl)pyrazine, such calculations would elucidate how the electron-donating isopropyl groups and the methoxy (B1213986) group influence the electron density of the pyrazine (B50134) ring.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tcichemicals.comacs.org A smaller gap generally suggests higher reactivity. tcichemicals.com

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich pyrazine ring and the oxygen atom of the methoxy group. The LUMO would likely be distributed across the π-system of the pyrazine ring. The electron-donating nature of the alkyl and methoxy substituents would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted pyrazine.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Expected Value (Arbitrary Units) | Description |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational data for this molecule has been found.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. dtic.mil It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. dtic.mil Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. dtic.mil

In this compound, the most negative electrostatic potential would be expected around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. The hydrogen atoms of the isopropyl and methoxy groups would exhibit positive potential. This distribution makes the nitrogen atoms the primary sites for interactions with electrophiles and hydrogen-bond donors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation of the two isopropyl groups and the methoxy group around their single bonds to the pyrazine ring.

Reactivity Prediction and Reaction Pathway Modeling

The computational data from electronic structure and conformational analyses can be used to predict the molecule's reactivity. The MEP map identifies the likely sites for electrophilic and nucleophilic attack. The HOMO and LUMO energies help in understanding its behavior in reactions governed by frontier molecular orbital theory.

For this compound, the nitrogen atoms are the most likely sites for protonation or reaction with electrophiles. The pyrazine ring itself, being electron-rich due to the substituents, might undergo electrophilic substitution, although pyrazine is generally less reactive than benzene (B151609) in such reactions. Modeling reaction pathways would involve calculating the transition state energies for proposed reactions, providing a theoretical basis for understanding reaction mechanisms and predicting product distributions.

Tautomerism Studies

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a significant area of study for many heterocyclic compounds. However, for this compound, tautomerism is not considered a prominent feature. The presence of a methoxy (-OCH₃) group, as opposed to a hydroxyl (-OH) group, is key to this stability. The methyl group on the oxygen atom prevents the facile proton transfer that is characteristic of keto-enol or amine-imine tautomerism often observed in other heterocyclic systems.

In pyrazine derivatives, tautomerism is more relevant in species such as hydroxypyrazines, which can exist in equilibrium with their corresponding pyrazinone forms. researchgate.net The covalent bond between the oxygen and the methyl group in this compound is stable and does not participate in such equilibria under normal conditions. A review of the scientific literature reveals a lack of specific tautomerism studies for this compound, which underscores the understanding that significant tautomeric forms are not expected for this molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. rsc.org Density Functional Theory (DFT) is a frequently employed method, with functionals such as B3LYP often used in combination with various basis sets to calculate the magnetic shielding tensors of atomic nuclei. compchemhighlights.orgresearchgate.net These calculated shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net Such predictions are invaluable for assigning signals in experimental NMR spectra and for distinguishing between potential isomers. compchemhighlights.org

Although no specific predicted data for this compound has been published, a theoretical study would yield data similar to that presented in the hypothetical table below. This table illustrates the type of output generated from such a computational analysis, showing the predicted chemical shifts for the unique carbon and proton environments in the molecule.

Disclaimer: The following table is a hypothetical representation to illustrate the output of a computational NMR prediction study and does not represent experimentally verified or calculated data for this compound.

| Hypothetical Predicted NMR Chemical Shifts (ppm) | |

|---|---|

| Atom Type | Predicted Chemical Shift (ppm) vs. TMS |

| ¹³C (Pyrazine Ring C2) | 160.5 |

| ¹³C (Pyrazine Ring C3) | 155.2 |

| ¹³C (Pyrazine Ring C5) | 154.8 |

| ¹³C (Pyrazine Ring C6) | 140.1 |

| ¹³C (Methoxy -OCH₃) | 53.0 |

| ¹³C (Isopropyl -CH) | 32.5 |

| ¹³C (Isopropyl -CH₃) | 22.1 |

| ¹H (Pyrazine Ring H6) | 8.10 |

| ¹H (Methoxy -OCH₃) | 3.95 |

| ¹H (Isopropyl -CH) | 3.20 |

| ¹H (Isopropyl -CH₃) | 1.25 |

Vibrational Frequencies:

Theoretical calculations are also extensively used to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. cardiff.ac.uknih.gov DFT methods are also standard for these calculations, providing insights into the characteristic vibrations of different functional groups within the molecule. researchgate.netaustinpublishinggroup.com These predicted spectra are crucial for interpreting experimental vibrational data and understanding the molecule's structural dynamics. researchgate.net

A computational study of this compound would produce a list of vibrational frequencies and their corresponding modes. The hypothetical data below illustrates the expected results for some key vibrational modes.

Disclaimer: The following table is a hypothetical representation to illustrate the output of a computational vibrational frequency study and does not represent experimentally verified or calculated data for this compound.

| Hypothetical Predicted Vibrational Frequencies (cm⁻¹) | |

|---|---|

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch (Pyrazine Ring) | 3080 |

| Aliphatic C-H Stretch (Isopropyl & Methoxy) | 2970 - 2870 |

| C=N Stretch (Pyrazine Ring) | 1580 |

| C=C Stretch (Pyrazine Ring) | 1550 |

| CH₃ Asymmetric Bend | 1465 |

| CH₃ Symmetric Bend | 1370 |

| C-O Stretch (Methoxy) | 1250 |

| Pyrazine Ring Breathing Mode | 1020 |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxy 3,5 Di Propan 2 Yl Pyrazine in Complex Matrices

Gas Chromatography Coupled with Advanced Detectors (e.g., GC-MS/MS, GC-Olfactometry, GCxGC-TOFMS)

Gas chromatography (GC) is the cornerstone for analyzing volatile and semi-volatile compounds like pyrazines. When coupled with advanced detectors, it provides unparalleled sensitivity and specificity, which is crucial for identifying trace-level compounds in intricate sample backgrounds.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers exceptional selectivity and sensitivity by using two stages of mass analysis. A precursor ion, characteristic of the target analyte, is selected in the first mass spectrometer and then fragmented. Specific product ions are then monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference, allowing for lower detection limits and more accurate quantification compared to single-quadrupole GC-MS. The identification of 2-methoxy-3,5-dimethylpyrazine (B149192) in wine corks has been successfully achieved using GC/MS, demonstrating the technique's efficacy for related compounds. nih.gov

Gas Chromatography-Olfactometry (GC-O): GC-O combines instrumental analysis with human sensory perception. As compounds elute from the GC column, the effluent is split between a chemical detector (like an MS) and a sniffing port, where a trained panelist can identify and describe the odor of each compound. This is particularly valuable for aroma research, as it directly links a specific chemical compound to its sensory impact. GC-O has been instrumental in identifying key aroma-active compounds, including pyrazines, in complex food matrices like soy sauce. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): GCxGC provides a significant increase in peak capacity and resolving power by using two columns with different stationary phases connected by a modulator. This allows for the separation of compounds that would co-elute in a one-dimensional GC system. When coupled with a TOFMS, which offers high-speed data acquisition and spectral quality, GCxGC-TOFMS is a powerful tool for the comprehensive analysis of volatile profiles in complex samples like potato chips, where various pyrazine (B50134) flavor compounds have been identified. scribd.comscribd.com

Table 1: Comparison of Advanced GC-Based Analytical Techniques

| Technique | Principle | Advantages for Pyrazine Analysis |

| GC-MS/MS | Two stages of mass analysis (precursor/product ion) for high specificity. | Excellent for trace quantification in complex matrices; minimizes background noise. |

| GC-Olfactometry | Effluent is split between a mass spectrometer and a human assessor (sniffing port). | Directly correlates chemical identity with sensory perception and odor activity. |

| GCxGC-TOFMS | Uses two different GC columns for enhanced separation, coupled with a high-speed mass analyzer. | Superior separation of co-eluting compounds; provides detailed chemical fingerprints of complex samples. |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While GC is the predominant technique for volatile pyrazines, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), presents a viable alternative. This is especially true for liquid samples where direct injection is possible, bypassing the need for volatility. mdpi.com The analysis of pyrazines in soy sauce aroma type Baijiu has been successfully performed using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS). mdpi.com For this analysis, key parameters such as MRM transitions, cone voltages, and collision energies are optimized to ensure maximum sensitivity for each target pyrazine. mdpi.com This approach demonstrates good linearity and recovery, proving its suitability for quantitative purposes. mdpi.com

Table 2: Example UPLC-MS/MS Parameters for Pyrazine Analysis

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Alkylpyrazines | Varies | Varies | Optimized per compound | Optimized per compound |

| Data adapted from a study on 16 pyrazines in Baijiu. mdpi.com |

Advanced Sample Preparation Techniques (e.g., Solid-Phase Microextraction)

The quality of analytical data is highly dependent on the sample preparation step. For volatile compounds like 2-Methoxy-3,5-di(propan-2-yl)pyrazine, headspace solid-phase microextraction (HS-SPME) is a widely adopted technique that is solvent-free, efficient, and easily automated. nih.govscispace.com HS-SPME involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov

The efficiency of HS-SPME is influenced by several factors, which must be optimized for the specific analyte and matrix. researchgate.net

Fiber Coating: The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical as its polarity determines its affinity for the target analytes. researchgate.netnih.gov

Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analyte, but excessive heat can cause degradation. The extraction time must be sufficient to allow equilibrium to be reached between the sample, headspace, and fiber. nih.gov

Ionic Strength: The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of analytes, improving their transfer to the headspace. researchgate.net

Table 3: Optimized HS-SPME Conditions for Pyrazine Analysis in Various Matrices

| Matrix | Fiber Coating | Extraction Temperature | Extraction Time | Reference |

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | nih.gov |

| Soy Sauce | CAR/PDMS | 45 °C | 30 min | researchgate.net |

| Edible Oil | Optimized for SPME-arrow | 50 °C | 50 min | nih.gov |

| Cocoa Beans | DVB/Carboxen/PDMS | 70 °C | 30 min | scispace.com |

Derivatization Strategies for Enhanced Analytical Performance (e.g., Silylation)

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. phenomenex.comresearchgate.net For GC analysis, the primary goals are to increase volatility, improve thermal stability, and enhance detector response. gcms.cz

Silylation is a common derivatization method that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces the polarity and hydrogen bonding capacity of the molecule, making it more volatile and amenable to GC analysis. gcms.cz Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.netyoutube.com

However, for a compound like this compound, derivatization is generally not required. Pyrazines are inherently volatile and thermally stable, making them well-suited for direct GC analysis without chemical modification. Silylation is typically reserved for highly polar, non-volatile compounds like sugars, amino acids, or steroids. phenomenex.com

Table 4: Common Silylating Reagents and Their Target Functional Groups

| Reagent | Abbreviation | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides |

| N-methyl-trimethylsilyltrifluoroacetamide | MSTFA | Similar to BSTFA, very strong TMS donor |

| N-trimethylsilylimidazole | TMSI | Hydroxyl groups, carboxylic acids |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents |

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is considered the gold standard. nih.govnih.gov This technique overcomes variations in sample preparation, injection volume, and instrument response by using a stable isotope-labeled version of the target analyte as an internal standard. researchgate.netdaneshyari.com

The procedure involves adding a known amount of the isotopically labeled standard (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample before extraction and analysis. The labeled standard is chemically identical to the native analyte and thus behaves the same way during the entire analytical process. researchgate.net Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

A notable application of this principle is the quantification of 2-methoxy-3-isobutylpyrazine in wine, where its deuterated analogue (2-methoxy-d3-3-isobutylpyrazine) was used as the internal standard. openagrar.de This approach allowed for the precise determination of its concentration at parts-per-trillion levels, demonstrating the power of IDMS for trace-level analysis of potent aroma compounds. openagrar.deresearchgate.net

Table 5: General Workflow for Isotope Dilution Mass Spectrometry

| Step | Description |

| 1. Standard Addition | A precisely known amount of the stable isotope-labeled internal standard is added to the sample. |

| 2. Equilibration | The sample is homogenized to ensure the internal standard is thoroughly mixed with the native analyte. |

| 3. Sample Preparation | The sample undergoes extraction and cleanup (e.g., SPME, LLE). Both analyte and standard are affected equally by any losses. |

| 4. Instrumental Analysis | The extract is analyzed by GC-MS or LC-MS, monitoring specific ions for both the native analyte and the labeled standard. |

| 5. Quantification | The concentration of the native analyte is calculated from the measured response ratio and the known amount of standard added. |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research in the synthesis of 2-Methoxy-3,5-di(propan-2-yl)pyrazine and its analogs will likely focus on several key areas of innovation.

Current synthetic strategies often rely on traditional condensation reactions which may involve harsh conditions, stoichiometric reagents, and the generation of significant waste streams. The development of novel catalytic systems is a promising avenue to address these limitations. For instance, the use of earth-abundant metal catalysts, such as those based on manganese, could offer a more sustainable alternative to precious metal catalysts for the dehydrogenative coupling of amino alcohols to form the pyrazine (B50134) core. tandfonline.comlifechemicals.com Research in this area could explore the applicability of such catalysts to the specific synthesis of unsymmetrically substituted pyrazines like this compound.

The development of synthetic routes that utilize renewable starting materials is another critical direction. Investigating pathways that begin with biomass-derived precursors would represent a significant step towards a truly sustainable synthesis of this class of compounds.

| Synthetic Approach | Key Features & Advantages | Potential for this compound |

| Catalyst- and Solvent-Free Synthesis | Environmentally benign, reduced waste, potentially lower cost. researchgate.net | High potential for developing greener manufacturing processes. |

| Manganese Pincer Complex Catalysis | Utilizes earth-abundant metals, atom-economical. tandfonline.comlifechemicals.com | Could enable efficient and sustainable dehydrogenative coupling routes. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced purification steps, minimized solvent use. researchgate.net | Streamlined synthesis from simple precursors. |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. | Acceleration of key reaction steps, improving overall efficiency. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials for a circular economy approach. | Long-term goal for a fully sustainable production pipeline. |

Exploration of Unexplored Reactivity Patterns and Selectivity

The reactivity of the pyrazine ring is characterized by a general deactivation towards electrophilic substitution and an activation towards nucleophilic attack, a consequence of the electron-withdrawing nature of the two nitrogen atoms. However, the interplay of the methoxy (B1213986) and di-isopropyl substituents in this compound creates a unique electronic and steric environment that warrants further investigation.

Future research should systematically explore the regioselectivity of various chemical transformations. For example, detailed studies on electrophilic aromatic substitution reactions, while challenging, could reveal conditions under which substitution at the C-6 position can be achieved, potentially leading to novel derivatives. Conversely, a deeper understanding of nucleophilic aromatic substitution (SNAr) reactions on halogenated precursors could provide access to a wide array of functionalized analogs. mdpi.com

The potential for this substituted pyrazine to participate in cycloaddition reactions is another area ripe for exploration. While the aromaticity of the pyrazine ring generally disfavors such reactions, the electronic perturbations caused by the substituents might enable novel [4+2] or [3+2] cycloadditions under specific conditions, opening doors to complex fused heterocyclic systems. tandfonline.com

Furthermore, the reactivity of the substituent groups themselves should be investigated. For instance, selective oxidation or functionalization of the isopropyl groups could provide a handle for further chemical modification and the introduction of new functionalities. Understanding and controlling the selectivity of these reactions will be crucial for the rational design of new molecules with desired properties.

Advanced Mechanistic Studies Using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods and for predicting the reactivity of novel compounds. The integration of experimental techniques with computational chemistry offers a powerful approach to elucidate the intricate details of chemical transformations involving this compound.

Future research in this area will likely employ a combination of kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring to probe reaction pathways and identify key intermediates. These experimental findings can then be correlated with high-level computational studies, such as Density Functional Theory (DFT) calculations. researchgate.netrsc.org

DFT calculations can be used to model reaction energy profiles, identify transition state structures, and predict the influence of substituents on reaction rates and selectivity. rsc.org For instance, computational studies could be employed to rationalize the regioselectivity observed in electrophilic and nucleophilic substitution reactions on the pyrazine core. They can also aid in the design of new catalysts by providing insights into the catalyst-substrate interactions that govern the reaction outcome.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the reactivity of this compound, enabling the development of more efficient and selective synthetic transformations.

| Technique | Application in Mechanistic Studies |

| Kinetic Studies | Determine reaction rates and orders, providing insights into the rate-determining step. |

| Isotopic Labeling | Trace the fate of atoms throughout a reaction, confirming bond-making and bond-breaking events. |

| In-situ Spectroscopy (e.g., NMR, IR) | Directly observe reaction intermediates and monitor their concentrations over time. |

| Density Functional Theory (DFT) | Model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netrsc.org |

Bio-inspired Synthesis and Biotransformations for Enhanced Production

Nature provides a vast and often untapped resource for the synthesis of complex organic molecules. Bio-inspired and biocatalytic approaches for the production of this compound and its analogs offer the potential for highly selective and environmentally friendly manufacturing processes.

The use of isolated enzymes or whole-cell systems for the synthesis of pyrazine derivatives is a rapidly growing field. For example, transaminases have been successfully employed for the biocatalytic synthesis of substituted pyrazines from α-diketone precursors. researchgate.netmdpi.com Future research could focus on identifying or engineering enzymes capable of catalyzing the specific steps in the synthesis of this compound, such as the selective alkylation or methoxylation of a pyrazine precursor.

Microbial fermentation is another promising avenue for the production of pyrazines. Several bacterial strains, including species of Bacillus and Corynebacterium, are known to produce a variety of alkylpyrazines. researchgate.nettandfonline.com Genetic engineering of these microorganisms could be employed to enhance the production of specific pyrazine derivatives. By introducing or overexpressing genes encoding for key enzymes in the biosynthetic pathway, it may be possible to develop microbial cell factories for the efficient and sustainable production of this compound.

Furthermore, the biotransformation of readily available starting materials into more valuable pyrazine products is an attractive strategy. This could involve using microorganisms or enzymes to perform specific chemical modifications, such as hydroxylations or demethylations, on a pyrazine scaffold.

| Biocatalytic Approach | Description | Potential for this compound Production |

| Enzymatic Synthesis | Use of isolated enzymes (e.g., transaminases, lipases) to catalyze specific reaction steps. researchgate.netmdpi.commdpi.com | Highly selective and mild reaction conditions for key synthetic transformations. |

| Microbial Fermentation | Utilization of whole microorganisms (e.g., bacteria, yeast) to produce pyrazines from simple feedstocks. researchgate.nettandfonline.com | Potential for de novo synthesis from renewable resources. |

| Biotransformation | Conversion of a precursor molecule into the desired pyrazine product using enzymes or whole cells. | Can be used to introduce specific functional groups with high chemo- and regioselectivity. |

Design and Synthesis of Chemically Modified Analogs for Specific Research Applications

The synthesis of chemically modified analogs of this compound is crucial for exploring its structure-activity relationships and for developing new molecules with tailored properties for specific research applications. By systematically modifying the substituents on the pyrazine ring, researchers can probe the influence of steric and electronic factors on the molecule's chemical and biological properties.

Future research in this area will involve the rational design and synthesis of a diverse library of analogs. This could include:

Variation of the Alkoxy Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) or with functionalized alkoxy chains to investigate the impact on properties such as volatility, solubility, and receptor binding.

Modification of the Alkyl Groups: Altering the size, branching, and electronic nature of the alkyl substituents at the 3- and 5-positions to understand their role in molecular interactions.

Introduction of New Functional Groups: Incorporating a wide range of functional groups (e.g., halogens, amines, amides, carboxylic acids) onto the pyrazine ring or the side chains to create novel compounds with unique chemical reactivity and potential for biological activity.

These analogs can serve as valuable tools for a variety of research applications. For example, in the field of flavor chemistry, they can be used to study the relationship between molecular structure and odor perception. In medicinal chemistry, they can be screened for potential therapeutic activities, building on the known biological activities of many pyrazine derivatives. researchgate.netnih.gov Furthermore, the development of pyrazine-based fluorescent probes or affinity labels could provide powerful tools for studying biological systems.

The synthesis of these analogs will leverage both established and newly developed synthetic methodologies, including the sustainable and efficient routes discussed in the preceding sections. The creation of a comprehensive library of this compound analogs will undoubtedly open up new avenues of research and lead to a deeper understanding of the chemical and biological significance of this important class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.